molecular formula C8H9F3N2O2 B12226089 Methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12226089
M. Wt: 222.16 g/mol
InChI Key: LVSDJVPKWOHUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound with a methyl ester at position 3, an ethyl group at position 1, and a trifluoromethyl (CF₃) group at position 3. The pyrazole core, a five-membered ring with two adjacent nitrogen atoms, provides a versatile scaffold for chemical modifications. The CF₃ group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the ethyl and methyl ester groups contribute to lipophilicity and solubility in organic solvents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-ethyl-5-(trifluoromethyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-3-13-6(8(9,10)11)4-5(12-13)7(14)15-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSDJVPKWOHUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α,β-Unsaturated Carbonyl Compounds

The cyclocondensation of α,β-unsaturated trifluoromethylated carbonyl compounds with hydrazines is a cornerstone synthetic route. This method leverages the inherent reactivity of enones to form the pyrazole ring.

Reaction of 4-Ethoxy-1,1,1-Trifluoro-3-Buten-2-One with Methylhydrazine

A high-yielding procedure involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine hydrochloride under mild conditions. The process proceeds via a one-step cyclocondensation to yield a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. Key parameters include:

  • Solvent : Ethanol or methanol.
  • Temperature : 0–25°C to minimize side reactions.
  • Workup : Distillation or chromatography for isomer separation.

Example :

  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (50 mmol) reacts with methylhydrazine hydrochloride (55 mmol) in ethanol at 25°C for 12 hours, yielding 85–90% regioisomeric mixture.
Regioselective Control

Regioselectivity is influenced by steric and electronic factors. The trifluoromethyl group directs nucleophilic attack to the less hindered position, favoring the 5-trifluoromethyl isomer. Separation of isomers exploits differences in boiling points under reduced pressure:

  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazole : Boiling point 78–80°C at 15 mmHg.
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole : Boiling point 68–70°C at 15 mmHg.

Nucleophilic Substitution on Preformed Pyrazole Cores

Functionalization of preformed pyrazole rings via nucleophilic substitution offers a versatile pathway. This method is particularly useful for introducing ethyl and ester groups.

Methylation of 3-Ethyl-5-(Trifluoromethyl)-1H-Pyrazole-3-Carboxylic Acid

A two-step procedure involves:

  • Esterification : Reacting 3-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid with methanol under acidic conditions.
  • N-Methylation : Using dimethyl carbonate (DMC) as a methylating agent in the presence of a base.

Optimized Conditions :

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃).
  • Solvent : Dimethylformamide (DMF) or diethylene glycol dimethyl ether.
  • Temperature : 80–140°C for 4–12 hours.
  • Molar Ratios : Pyrazole:DMC:Base = 1:4–6:1–1.5.

Example :

  • 3-Ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (50 mmol) , DMC (250 mmol) , and K₂CO₃ (60 mmol) in diethylene glycol dimethyl ether at 120°C for 8 hours yield 89–92% product.

Ethyl Group Introduction

Ethylation at the N1 position is achieved using ethyl bromide or diethyl sulfate in the presence of a base. For instance, treatment of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate with ethyl bromide and K₂CO₃ in acetonitrile at 60°C for 6 hours affords the target compound in 75–80% yield.

Alternative Synthetic Strategies

Flow Chemistry for Lithiation and Functionalization

Recent advances employ flow reactors to enhance reaction control. For example, lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow system followed by quenching with methyl chloroformate enables efficient carboxylation:

  • Residence Time : 2–5 minutes.
  • Yield : 88% with minimal byproducts.

Halogenation and Cross-Coupling

Bromination at the 4-position using N-bromosuccinimide (NBS) enables further functionalization. Subsequent Suzuki-Miyaura coupling with boronic acids introduces aryl or heteroaryl groups:

  • Conditions : NBS (1.1 eq), AIBN (catalytic), CCl₄, reflux, 4 hours.
  • Yield : 85–90% for 4-bromo derivatives.

Industrial-Scale Production and Optimization

Catalytic Methylation with Dimethyl Carbonate

Industrial patents highlight the use of DMC as a green methylating agent. Key advantages include:

  • Atom Economy : DMC acts as both solvent and reagent.
  • Safety : Non-toxic compared to traditional methylating agents like methyl iodide.

Case Study :

  • 3-Ethyl-5-pyrazolecarboxylate (168 g) , DMC (350 mmol) , and K₂CO₃ (138 g) in diethylene glycol dimethyl ether at 120°C for 10 hours yield 90.1% product.

Solvent and Temperature Effects

  • Polar Solvents : DMF enhances reaction rates but complicates purification. Diethylene glycol dimethyl ether offers a balance between reactivity and ease of workup.
  • Temperature : Reactions above 100°C favor faster kinetics but risk decomposition. Optimal range: 100–120°C .

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Scalability Complexity
Cyclocondensation 85–90 Moderate High Low
Nucleophilic Substitution 80–92 High High Moderate
Flow Chemistry 88–90 High Moderate High

Chemical Reactions Analysis

Types of Reactions: Methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions include pyrazole oxides, alcohols, aldehydes, and various substituted pyrazoles .

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has the following chemical characteristics:

  • Molecular Formula : C8H9F3N2O2
  • Molecular Weight : 222.16 g/mol
  • CAS Number : 852228-09-2

The structure of this compound features a pyrazole ring with trifluoromethyl and carboxylate functional groups, which contribute to its unique reactivity and biological activity.

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent. Its structural features allow it to act on various biological targets:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
  • Anti-inflammatory Effects : Some studies have suggested that compounds with similar structures can inhibit inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Agrochemistry

This compound is also relevant in the field of agrochemicals:

  • Pesticide Development : The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve the efficacy of pesticides by facilitating better penetration into plant tissues .
  • Herbicides : Compounds with similar pyrazole structures have been explored as herbicides due to their ability to disrupt plant growth processes .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria, suggesting potential as a new antibiotic .
Study BHerbicidal PropertiesShowed effective control over specific weed species, indicating utility in agricultural applications .
Study CAnti-inflammatory EffectsFound to reduce markers of inflammation in vitro, supporting further exploration in therapeutic contexts .

Mechanism of Action

The mechanism of action of methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Positional Isomerism and Substituent Effects

Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS 1001519-11-4)
  • Key Differences : The CF₃ group is at position 3 instead of 5, and the ester is ethyl rather than methyl.
  • Solubility: The ethyl ester increases lipophilicity compared to the methyl ester in the target compound. Applications: Used in synthetic organic chemistry for agrochemicals or medicinal chemistry .
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
  • Key Differences : Replaces the methyl ester with a carboxylic acid group.
  • Impact :
    • Solubility : The carboxylic acid enhances water solubility, making it suitable for ionic interactions in drug design.
    • Bioactivity : May act as a metabolite or prodrug of ester derivatives .

Substituent Diversity and Hybrid Structures

Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 1326810-54-1)
  • Key Features : Aryl substituent (3-fluoro-4-methoxyphenyl) at position 4.
  • Impact :
    • Aromatic Interactions : The phenyl group enables π-π stacking, relevant in receptor binding.
    • Biological Activity : Fluorine and methoxy groups enhance metabolic stability and membrane permeability .
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 139297-50-0)
  • Key Features : Methoxy group at position 5 and methyl at position 1.
  • Impact :
    • Steric Effects : Smaller substituents (methyl vs. ethyl) reduce steric hindrance, facilitating synthetic modifications.
    • Electronic Profile : Methoxy’s electron-donating effect contrasts with CF₃’s electron-withdrawing nature .

Fluorinated Side Chains and Functional Groups

Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate (CAS 1005586-13-9)
  • Key Features : A tetrafluoropropyl chain at position 1.
  • Impact :
    • Lipophilicity : Increased fluorine content enhances lipid solubility and bioavailability.
    • Thermal Stability : Fluorinated alkyl chains improve resistance to degradation .
1-Methyl-3-(trifluoromethyl)-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime
  • Key Features : Sulfanyl and oxime ester functional groups.
  • Impact :
    • Reactivity : The oxime ester enables conjugation or prodrug strategies.
    • Crystallography : Structural studies confirm regioselectivity of substitutions .

Structural and Functional Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties Applications Reference
Methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate 1-Ethyl, 3-COOCH₃, 5-CF₃ C₈H₉F₃N₂O₂ 222.17 High lipophilicity, electron-withdrawing Agrochemical intermediates -
Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate 1-Ethyl, 3-CF₃, 5-COOCH₂CH₃ C₉H₁₁F₃N₂O₂ 236.19 Enhanced organic solubility Medicinal chemistry
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1-Methyl, 3-CF₃, 5-COOH C₆H₅F₃N₂O₂ 194.11 Water-soluble, ionic interactions Prodrug development
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate 5-Aryl, 3-COOCH₂CH₃ C₁₃H₁₃FN₂O₃ 264.25 Aromatic binding, metabolic stability Pharmaceutical research

Biological Activity

Methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (CAS Number: 2171314-08-0) is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

PropertyValue
Molecular FormulaC₈H₉F₃N₂O₂
Molecular Weight222.16 g/mol
CAS Number2171314-08-0

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets involved in disease processes. Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory and anticancer properties.

  • Anticancer Activity : Pyrazole derivatives have been shown to inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (lung cancer) .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting key inflammatory mediators and pathways. Pyrazole derivatives have been noted for their ability to reduce the production of pro-inflammatory cytokines .

Efficacy Against Cancer Cell Lines

Several studies have quantified the efficacy of pyrazole derivatives against cancer cell lines. The following table summarizes the IC₅₀ values for various pyrazole compounds, illustrating their potency:

Compound NameCell LineIC₅₀ (µM)
This compoundMCF7TBD
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideNCI-H4600.95

Case Studies and Research Findings

Case Study 1: Anticancer Activity
In a study by Wei et al., a series of pyrazole derivatives were synthesized and screened for their anticancer activity against A549 cells. The derivative with the most potent activity exhibited an IC₅₀ value of 26 µM, indicating significant growth inhibition .

Case Study 2: Anti-inflammatory Properties
Research published in Molecules highlighted that several pyrazole derivatives possess anti-inflammatory properties by inhibiting the expression of cyclooxygenase enzymes (COX). These findings suggest that this compound may similarly modulate inflammatory responses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology:

  • Core Synthesis: Adapt multi-step protocols from analogous trifluoromethyl pyrazole derivatives. For example, start with halogenated pyrazole intermediates (e.g., 3-bromo-5-chloropyrazole) and perform nucleophilic trifluoromethylation using reagents like CF₃Cu or CF₃SiMe₃ under catalytic conditions .
  • Esterification: React the carboxylic acid intermediate with methanol in the presence of H₂SO₄ or DCC/DMAP to form the methyl ester .
  • Optimization: Use Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF or THF), and catalyst loading. Monitor yields via HPLC or LC-MS .

Q. How can the structure of this compound be unambiguously characterized?

  • Methodology:

  • X-ray Crystallography: Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water). Use SHELX programs (e.g., SHELXL) for refinement and Mercury CSD 2.0 for packing analysis .
  • NMR Analysis: Assign peaks using ¹H, ¹³C, and ¹⁹F NMR. Compare chemical shifts with related pyrazole esters (e.g., δ ~4.0 ppm for methyl ester protons, δ ~120-125 ppm for CF₃ in ¹⁹F NMR) .
  • Mass Spectrometry: Confirm molecular weight via ESI-MS or HRMS, expecting [M+H]⁺ at m/z ~265.

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodology:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
  • Storage: Store in airtight containers at 0–8°C, away from oxidizers and ignition sources .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How can this compound serve as a precursor in medicinal chemistry, particularly for Factor Xa inhibitors?

  • Methodology:

  • Derivatization: Introduce pharmacophores (e.g., aminobenzisoxazole) at the pyrazole C-5 position via Suzuki-Miyaura coupling or SNAr reactions .
  • Activity Screening: Test inhibitory activity against Factor Xa using chromogenic assays (e.g., S-2222 substrate) and compare IC₅₀ values with razaxaban derivatives .
  • ADME Profiling: Assess metabolic stability in human liver microsomes and permeability via Caco-2 assays .

Q. What strategies can resolve challenges in regioselective functionalization of the pyrazole ring?

  • Methodology:

  • Directed Metalation: Use LDA or TMPZnCl·LiCl to deprotonate specific positions (e.g., C-4) for electrophilic quenching .
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian) to predict reactive sites based on electron density maps .
  • Isomer Separation: Employ chiral HPLC with amylose-based columns or recrystallization in hexane/EtOAc .

Q. How can environmental persistence and toxicity of this compound be assessed?

  • Methodology:

  • Ecotoxicity Assays: Test acute toxicity using Daphnia magna (OECD 202) and biodegradability via OECD 301B .
  • Soil Mobility: Measure log Kow via shake-flask method and predict bioaccumulation potential using EPI Suite .
  • Degradation Studies: Expose to UV light or hydroxyl radicals (Fenton’s reagent) and analyze breakdown products via GC-MS .

Data Gaps and Contradictions

  • Synthetic Yields: reports ~28% yields for similar esters, but optimal conditions for the target compound require empirical tuning.
  • Safety Data: While general pyrazole handling guidelines exist , specific toxicity data (e.g., LD₅₀) for this compound are unavailable .
  • Physicochemical Properties: Partition coefficients and solubility data are not reported; experimental determination via shake-flask (log P) or nephelometry is advised .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.